![molecular formula C16H20N2O4S B3014593 (5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one CAS No. 592535-13-2](/img/structure/B3014593.png)
(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one has been the subject of several studies. It is a member of the 5-(Z)-arylidene-4-imidazolidinone derivatives, which have been synthesized through different routes. These derivatives have been investigated for their conformational analysis and antitumor activities, showing broad-spectrum activity against various human cell lines of nine tumor subpanels, exhibiting both cytostatic and cytotoxic potency .
Synthesis Analysis
The compound has been synthesized through a one-pot reaction involving l-amino acid methyl esters, iso-, isothio- or isoselenocyanates, and α-bromoketones. The reaction mechanism has been elucidated, and the strategy has been extended to the synthesis of other related compounds, such as 2-iminothiazolines and 2-thioxoimidazolin-4-ones .
Molecular Structure Analysis
The molecular structure of the compound has been investigated in the context of its conformational analysis. This analysis provides insights into the spatial arrangement of atoms and the stability of the compound, which are crucial for understanding its properties and potential applications.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound have been studied, shedding light on the reaction mechanism and intermediates formed during the process. Understanding these reactions is essential for optimizing the synthesis and exploring potential modifications of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, including its solubility, stability, and reactivity, have been examined. These properties are fundamental for assessing the compound's behavior in various environments and its potential for pharmaceutical or other applications.
"SYNTHESIS, CONFORMATIONAL ANALYSIS AND ANTITUMOR TESTING OF 5-(Z)-ARYLIDENE-4-IMIDAZOLIDINONE DERIVATIVES"
"One-pot synthesis of 4-arylidene imidazolin-5-ones by reaction of amino acid esters with isocyanates and α-bromoketones."
Aplicaciones Científicas De Investigación
Electro-Optical and Charge Transport Properties
- Imidazolidin derivatives, including structures similar to the mentioned compound, have been studied for their structural, electronic, optical, and charge transport properties as semiconducting materials. They exhibit intramolecular charge transfer, making them relevant in the field of semiconducting material research (Irfan et al., 2016).
Corrosion Inhibition
- Derivatives of thiazolidinedione, closely related to the mentioned compound, have been explored as inhibitors for mild steel corrosion in hydrochloric acid solutions. These studies help in understanding their potential applications in corrosion prevention (Yadav et al., 2015).
Synthesis of Stereoselective Compounds
- Research has been conducted on the stereoselective synthesis of compounds structurally similar to the mentioned molecule, indicating their potential in creating specific molecular configurations for various applications (Jakšea et al., 2002).
Potential in Treating Schistosomiasis
- Imidazolidinic derivatives have shown promising results in vitro as potential treatments for schistosomiasis, a parasitic disease. This demonstrates the biomedical application of these compounds (da Silva et al., 2014).
Propiedades
IUPAC Name |
(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-5-6-18-15(19)11(17-16(18)23)7-10-8-13(21-3)14(22-4)9-12(10)20-2/h7-9H,5-6H2,1-4H3,(H,17,23)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQZBRUZROIAFJ-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Bromobenzyl)sulfonyl]morpholine](/img/structure/B3014512.png)
![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)
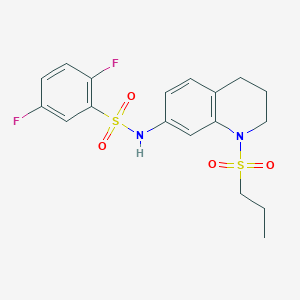

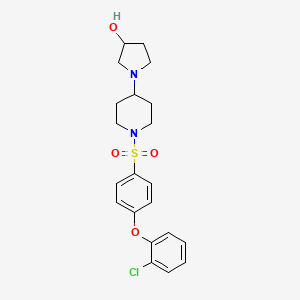
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B3014524.png)
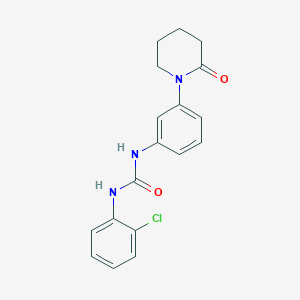
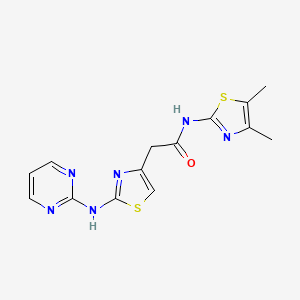
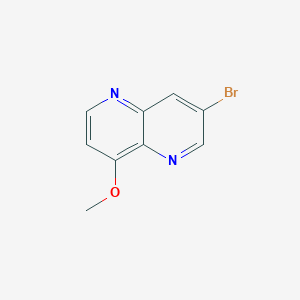
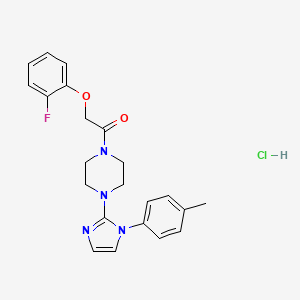
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3014531.png)
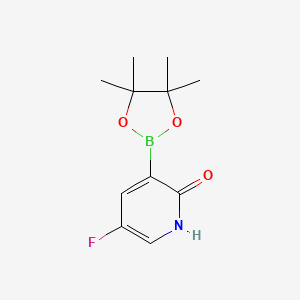
![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)